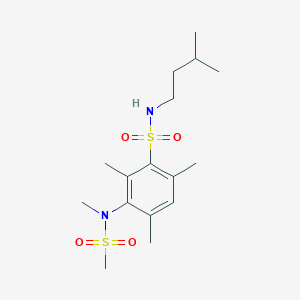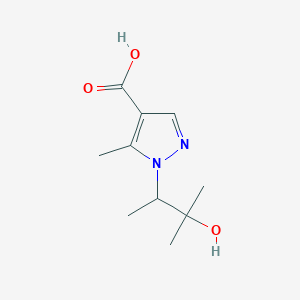
1-(3-Hydroxy-3-methylbutan-2-yl)-5-methylpyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Hydroxy-3-methylbutan-2-yl)-5-methylpyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C10H16N2O3 . It is also known as "1H-Pyrazole-4-carboxylic acid, 1- (2-hydroxy-1,2-dimethylpropyl)-5-methyl-" .
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 377.6±32.0 °C and a predicted density of 1.21±0.1 g/cm3 . Its pKa is predicted to be 3.47±0.25 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has shown that compounds with pyrazole and carboxylic acid functionalities can be synthesized through various methods and their structures can be analyzed using spectroscopy and crystallography. For instance, the condensation of aminoazoles with β-ketoacetal or β-ketoaldehyde can yield a mix of linearly and angularly fused products, which can be distinguished by spectroscopic methods (Bajwa & Sykes, 1979).
Chemical Reactivity
The reactivity of the amino and carboxy terminal groups in similar molecules has been exploited for the preparation of tetrazole-containing derivatives, indicating potential for diverse chemical modifications and applications in synthesis (Putis, Shuvalova & Ostrovskii, 2008).
Metabolic Studies
Studies on the metabolism of related compounds by microorganisms have identified several previously unreported metabolites, suggesting potential applications in understanding and harnessing microbial metabolism for biotechnological purposes (Beck, Hansen & Lauritsen, 2002).
Pharmaceutical Applications
Compounds with similar structures have been studied for their pharmaceutical applications, such as anticonvulsant activities, indicating potential therapeutic uses (Unverferth et al., 1998).
Material Science
The inhibitory effects of bipyrazolic compounds on the corrosion of metals in acidic media have been investigated, suggesting potential applications in materials science and corrosion prevention (Chetouani et al., 2005).
Catalysis
Research on the catalytic synthesis of triazole-based compounds highlights potential applications in catalysis and the development of novel scaffolds for chemical synthesis (Ferrini et al., 2015).
Propiedades
IUPAC Name |
1-(3-hydroxy-3-methylbutan-2-yl)-5-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-6-8(9(13)14)5-11-12(6)7(2)10(3,4)15/h5,7,15H,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKXAENRAPLJKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C(C)(C)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-3-methylbutan-2-yl)-5-methylpyrazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

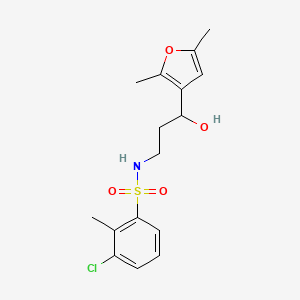
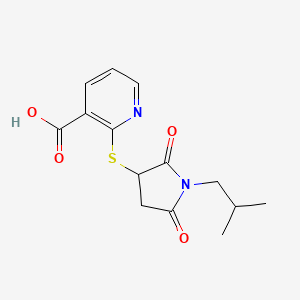
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2615339.png)
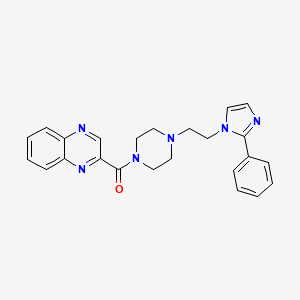
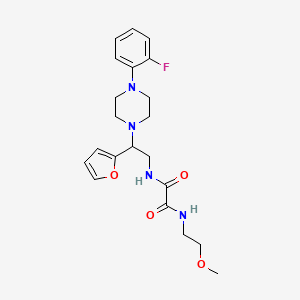
![N-(2,3-dihydro-1H-inden-5-yl)-2-[2-(4-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2615342.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2615343.png)
![N-Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylprop-2-enamide](/img/structure/B2615344.png)
![1-(7-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B2615347.png)
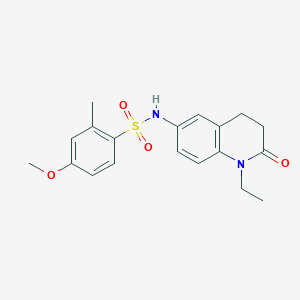
![2-cyclohexyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2615352.png)


